7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a dimethylamino group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as caesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like dimethylamine in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The chromene core may interact with DNA or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylaniline: Shares the dimethylamino group but lacks the chromene core.
2-Bromo-N,N-dimethylethanamine hydrobromide: Similar in structure but with different functional groups.
Uniqueness
7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a dimethylamino group, which can enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
Molecular Formula |
C21H21BrN2O4 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21BrN2O4/c1-24(2)16(14-6-4-5-7-18(14)27-3)12-23-21(26)20-11-17(25)15-9-8-13(22)10-19(15)28-20/h4-11,16H,12H2,1-3H3,(H,23,26) |
InChI Key |
FKZAJAMMVYXVNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br)C3=CC=CC=C3OC |
Origin of Product |
United States |
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